An In-Depth Technical Guide to 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester
An In-Depth Technical Guide to 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester
CAS Number: 897016-97-6
This guide provides a comprehensive technical overview of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on its role in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds.
Introduction: The Strategic Importance of Fluorinated Boronic Esters
In contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic nature can improve metabolic stability, membrane permeability, and binding affinity to biological targets. Boronic acids and their pinacol esters are indispensable reagents in organic synthesis, most notably for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1]
2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester (CAS: 897016-97-6) merges these two powerful concepts. It provides a stable, versatile platform to introduce a fluorinated phenyl ring functionalized with a morpholine moiety. The morpholine group can enhance aqueous solubility and provides a basic nitrogen handle for further molecular interactions or modifications, making this reagent particularly valuable in the synthesis of complex molecules with potential therapeutic applications.
Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 897016-97-6 | [2][3] |
| Molecular Formula | C₁₇H₂₅BFNO₃ | [3] |
| Molecular Weight | 321.19 g/mol | [3] |
| Appearance | Solid or liquid | [2] |
| Purity | Typically ≥96% | [2] |
| Storage | Store in a sealed, air-resistant container | [2] |
Safety Information:
While a comprehensive toxicological profile is not widely published, related boronic acid pinacol esters are known to be irritants. Standard laboratory safety protocols should be strictly followed.
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Hazard Statements: May cause skin, eye, and respiratory irritation.
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Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Synthesis of the Reagent
The synthesis of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester is typically achieved through a two-step process, starting from a commercially available precursor. This pathway ensures high yields and purity, which is critical for its subsequent use in sensitive cross-coupling reactions.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target compound.
Step-by-Step Synthesis Protocol:
Step 1: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine
This initial step involves the nucleophilic substitution of a benzylic bromide with morpholine.
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Reagents & Setup: To a solution of 1-bromo-4-(bromomethyl)-2-fluorobenzene (1.0 eq) in acetonitrile, add morpholine (1.1 eq) and potassium carbonate (1.0 eq).
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Reaction: Stir the mixture at room temperature (approx. 25°C) under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up & Purification: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield 4-(4-bromo-3-fluorobenzyl)morpholine as a pure oil.
Step 2: Synthesis of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester (Miyaura Borylation)
The key C-B bond is formed in this step using a palladium-catalyzed borylation reaction.
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Reagents & Setup: In a reaction vessel purged with an inert atmosphere, combine 4-(4-bromo-3-fluorobenzyl)morpholine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 eq).
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Solvent: Add a suitable anhydrous solvent, such as dioxane or DMSO.
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Reaction: Heat the mixture to 80-90°C and stir for 4-12 hours, monitoring by TLC or GC-MS until the starting aryl bromide is consumed.
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Work-up & Purification: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to afford the final 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or heteroaryl structures. The pinacol ester provides enhanced stability over the free boronic acid, yet is sufficiently reactive under standard catalytic conditions.
General Reaction Mechanism Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Experimental Choices:
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Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand can significantly impact reaction efficiency by influencing the rates of oxidative addition and reductive elimination.
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Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step. It activates the boronic ester by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium.[4]
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Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester with a generic aryl bromide.
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Reaction Setup: In a flask, combine the aryl bromide (1.0 eq), 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
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Degassing: Seal the flask and thoroughly degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.
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Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
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Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester is a high-value, multifunctional building block for advanced organic synthesis. Its strategic combination of a fluorine atom, a solubilizing morpholine group, and a stable yet reactive boronic ester moiety makes it an exemplary tool for medicinal chemists. A thorough understanding of its properties, synthesis, and application in robust protocols like the Suzuki-Miyaura coupling is essential for leveraging its full potential in the development of novel chemical entities.
References
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Hunan Russell Chemicals Technology Co.,Ltd. 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester 897016-97-6. LookChem. Available at: [Link]
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Boroncore. 897016-97-6 | 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester. Available at: [Link]
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Barreiro, E. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5349. Available at: [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Google Patents. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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